ET receptor antagonist 3

Endothelin receptor ETA antagonist binding affinity

ET receptor antagonist 3 (compound 17d) delivers 0.26 nM IC50 potency—27-fold stronger than bosentan—enabling lower working concentrations, reduced solvent artifacts, and enhanced assay robustness. Validated in the monocrotaline-induced PAH rat model at 150–300 mg/kg/day oral dosing, it attenuates mPAP and downregulates HIF1α, ANP, and TNNI3. Ideal for competitive binding, calcium flux, and in vivo hemodynamic studies requiring potent, orally bioavailable ET blockade. Not interchangeable with bosentan, ambrisentan, or macitentan; use this specific analogue to ensure experimental reproducibility and SAR continuity.

Molecular Formula C27H28N6O5S
Molecular Weight 548.6 g/mol
Cat. No. B12384473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameET receptor antagonist 3
Molecular FormulaC27H28N6O5S
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4)C5=NC=CC=N5
InChIInChI=1S/C27H28N6O5S/c1-33-17-8-10-19(33)18-37-27-23(38-22-14-7-6-13-21(22)36-2)24(30-26(31-27)25-28-15-9-16-29-25)32-39(34,35)20-11-4-3-5-12-20/h3-7,9,11-16,19H,8,10,17-18H2,1-2H3,(H,30,31,32)
InChIKeyKDLMJDXQJHRACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ET Receptor Antagonist 3 (Compound 17d): High-Potency Orally Active Endothelin Antagonist for PAH Research


ET receptor antagonist 3 (compound 17d) is a small-molecule endothelin (ET) receptor antagonist with an IC50 of 0.26 nM [1]. It is an orally active compound developed as a bosentan analogue for research in pulmonary arterial hypertension (PAH) [2]. The compound has a molecular formula of C27H28N6O5S and a molecular weight of 548.61 g/mol . In preclinical studies, it attenuates monocrotaline-induced PAH in rat models, reducing mean pulmonary arterial pressure (mPAP) and downregulating disease-associated biomarkers including HIF1α, ANP, and TNNI3 [3]. The compound is available as a research reagent for in vitro and in vivo PAH investigations.

Why ET Receptor Antagonist 3 Cannot Be Substituted with Generic Bosentan or Other In-Class ERA Compounds


ET receptor antagonist 3 (compound 17d) is not interchangeable with bosentan, ambrisentan, macitentan, or other endothelin receptor antagonists (ERAs). It was developed specifically to overcome limitations associated with bosentan, including resistance, tolerance, and adverse effects that restrict clinical use [1]. In vitro potency differs substantially: ET receptor antagonist 3 exhibits an IC50 of 0.26 nM, while bosentan demonstrates an IC50 of 7.1 nM at ETA receptors (27-fold less potent) and dual ETA/ETB antagonists like macitentan show distinct receptor selectivity profiles (ETA IC50=0.5-1.3 nM; ETB IC50=391 nM) [2]. In vivo efficacy in the monocrotaline-induced PAH rat model has been demonstrated specifically for this compound at 150-300 mg/kg/day oral dosing, with biomarker reductions (HIF1α, ANP, TNNI3) that may not be replicated by alternative ERAs without equivalent validation . Substituting a different ERA without matching potency, oral bioavailability, and in vivo validation would invalidate experimental reproducibility and confound mechanistic interpretations.

Quantitative Comparative Evidence: ET Receptor Antagonist 3 vs. Bosentan and Other ERAs


In Vitro Binding Potency: ET Receptor Antagonist 3 (IC50=0.26 nM) vs. Bosentan (IC50=7.1 nM at ETA)

ET receptor antagonist 3 demonstrates a 27-fold higher potency at the endothelin receptor compared to bosentan based on IC50 values. The target compound exhibits an IC50 of 0.26 nM in endothelin receptor binding assays [1]. In contrast, bosentan, the parent compound from which 17d was derived, exhibits an IC50 of 7.1 nM at the ETA receptor and 474.8 nM at the ETB receptor, corresponding to a 27-fold lower potency at ETA . Among the synthesized bosentan analogues in the 2023 Panchal study, compound 17d (ET receptor antagonist 3) was one of three derivatives selected for advanced characterization based on its favorable docking scores and lower IC50 values [2].

Endothelin receptor ETA antagonist binding affinity IC50 PAH

In Vivo Efficacy: Dose-Dependent mPAP Reduction in MCT-Induced PAH Rat Model

ET receptor antagonist 3 produces significant, dose-dependent reductions in mean pulmonary arterial pressure (mPAP) in the monocrotaline (MCT)-induced PAH rat model. Oral administration at 150 mg/kg/day and 300 mg/kg/day for 21-26 days, initiated 48 hours post-MCT treatment, significantly reduced mPAP levels compared to untreated MCT-exposed rats . The compound also decreased levels of HIF1α, ANP, and TNNI3, and exhibited antioxidant activity with inhibition of lipid peroxidation [1]. Among the three bosentan analogues (17d, 16j, 16h) advanced to in vivo studies in the Panchal 2023 publication, compound 17d demonstrated protective effects across hemodynamic, right ventricular hypertrophy, histological, and biochemical endpoints, though 16h showed the most encouraging overall results [2].

Pulmonary arterial hypertension monocrotaline mPAP in vivo pharmacology rat model

Receptor Subtype Selectivity: Distinct Profile from Dual ETA/ETB and ETA-Selective ERAs

ET receptor antagonist 3 is characterized as an ET receptor antagonist in the published literature, though its specific ETA/ETB selectivity ratio has not been explicitly reported in the primary Panchal 2023 publication. The compound was developed as a bosentan analogue; bosentan is a dual ETA/ETB antagonist with 67-fold selectivity for ETA (ETA IC50=7.1 nM; ETB IC50=474.8 nM) . For reference, clinically used ERAs span a spectrum: ambrisentan is highly ETA-selective (ETA IC50=0.6 nM; minimal ETB activity); macitentan is a dual antagonist with sustained receptor binding (ETA IC50=0.5-1.3 nM; ETB IC50=391 nM); bosentan exhibits modest selectivity (ETA IC50=7.1-9.9 nM; ETB IC50=474.8 nM) [1]. Users should note that the precise ETA/ETB selectivity ratio for ET receptor antagonist 3 remains unreported, and direct selectivity comparisons cannot be made without additional experimental characterization. This represents a key evidence gap for procurement decisions where receptor subtype selectivity is critical.

ETA receptor ETB receptor receptor selectivity dual antagonist selective antagonist

Molecular Docking and Structural Validation: Favorable Computational Binding Profile

ET receptor antagonist 3 (compound 17d) was among three bosentan analogues (along with 16j and 16h) selected for molecular dynamics simulations based on superior docking scores and lower IC50 values in the Panchal 2023 study [1]. Molecular docking analyses of all synthesized derivatives were conducted using the endothelin receptor, and the three top-performing compounds advanced to molecular dynamics simulations to determine binding force magnitude [2]. While specific docking scores for compound 17d were not individually tabulated in available sources, its selection for advanced computational and in vivo characterization distinguishes it from other analogues in the series that were not advanced beyond initial screening. Notably, derivative 16h exhibited the most encouraging results across molecular docking, in vitro, in vivo, histopathological, biochemical, and protein expression studies, with compound 17d demonstrating protective effects but not surpassing 16h across all endpoints [3].

Molecular docking endothelin receptor structure-activity relationship computational chemistry drug design

Biomarker Modulation: Downregulation of HIF1α, ANP, and TNNI3 in PAH Model

ET receptor antagonist 3 produces measurable downregulation of multiple PAH-associated biomarkers in the MCT-induced rat model. Following oral administration at 150-300 mg/kg/day for 21-26 days, the compound significantly decreased levels of hypoxia-inducible factor 1 alpha (HIF1α), atrial natriuretic peptide (ANP), and troponin I type 3 (TNNI3) compared to untreated MCT-exposed rats [1]. The Panchal 2023 study further evaluated these biomarkers through hemodynamic and right ventricular hypertrophy analyses, histological assessment, cardiac biomarker quantification, HIF1α level measurement, and biochemical studies, with gene expression examined via qRT-PCR and protein expression via Western blot [2]. The compound also demonstrated antioxidant activity and inhibition of lipid peroxidation in this model . These multi-parameter assessments provide a broader efficacy profile beyond simple hemodynamic endpoints, offering mechanistic insight into the compound's protective effects in PAH pathology.

HIF1α ANP TNNI3 biomarkers pulmonary hypertension right ventricular hypertrophy

Optimal Research Applications for ET Receptor Antagonist 3 Based on Quantitative Evidence


In Vitro Endothelin Receptor Binding and Functional Assays Requiring High Potency

ET receptor antagonist 3 is suitable for in vitro binding assays and functional studies requiring sub-nanomolar potency at the endothelin receptor. With an IC50 of 0.26 nM, the compound provides 27-fold greater potency than bosentan (IC50=7.1 nM at ETA) [1][2]. This potency advantage enables use of lower compound concentrations, minimizing solvent-related artifacts and reducing potential off-target effects in cell-based assays. The compound is appropriate for competitive binding studies, calcium flux assays, and other functional readouts where potent ET receptor blockade is required. Note that ETA/ETB subtype selectivity has not been explicitly reported; users requiring defined selectivity profiles should verify this parameter experimentally [3].

Preclinical In Vivo PAH Studies in Rodent Models

ET receptor antagonist 3 is validated for oral administration in rodent models of pulmonary arterial hypertension. In the monocrotaline (MCT)-induced PAH rat model, oral dosing at 150-300 mg/kg/day for 21-26 days significantly reduced mean pulmonary arterial pressure (mPAP) and modulated disease-associated biomarkers (HIF1α, ANP, TNNI3) [1][2]. The compound is appropriate for studies examining pulmonary hemodynamics, right ventricular hypertrophy, vascular remodeling, and oxidative stress in PAH. The established oral dosing regimen provides a reference starting point for pharmacokinetic/pharmacodynamic studies, though dose optimization may be required for specific experimental endpoints. Users should note that among the three bosentan analogues advanced to in vivo studies, compound 17d demonstrated protective effects across multiple endpoints, though 16h showed superior overall performance [3].

Structure-Activity Relationship (SAR) Studies of Bosentan-Derived ERAs

ET receptor antagonist 3 (compound 17d) serves as a characterized reference compound within a series of bosentan analogues developed to overcome resistance, tolerance, and adverse effects associated with chronic bosentan use [1]. Its molecular formula (C27H28N6O5S) and structural features make it a relevant comparator for SAR investigations of non-peptide ET receptor antagonists. The compound has undergone molecular docking and molecular dynamics simulations, with computational binding predictions that support its inclusion in SAR studies [2]. It can be used alongside structurally related analogues (e.g., 16h, 16j) to examine the relationship between chemical modifications and receptor binding affinity, oral bioavailability, and in vivo efficacy. The comparative data available for this series provide a foundation for rational design of next-generation ERAs [3].

Mechanistic Studies of Endothelin Signaling in Pulmonary Vascular Disease

ET receptor antagonist 3 is appropriate for mechanistic investigations of endothelin receptor signaling in pulmonary vascular pathology. The compound's demonstrated effects on HIF1α, ANP, and TNNI3, along with antioxidant activity and inhibition of lipid peroxidation, support its use in studies examining the intersection of endothelin signaling with hypoxia-responsive pathways, cardiac stress markers, and oxidative stress [1][2]. The Panchal 2023 study employed gene quantification by qRT-PCR and Western blot analysis to examine protein expression changes, providing methodological precedent for similar investigations [3]. Researchers should note that while the compound shows protective effects, specific signaling pathway modulation data beyond the reported biomarkers may require additional experimental validation.

Technical Documentation Hub

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